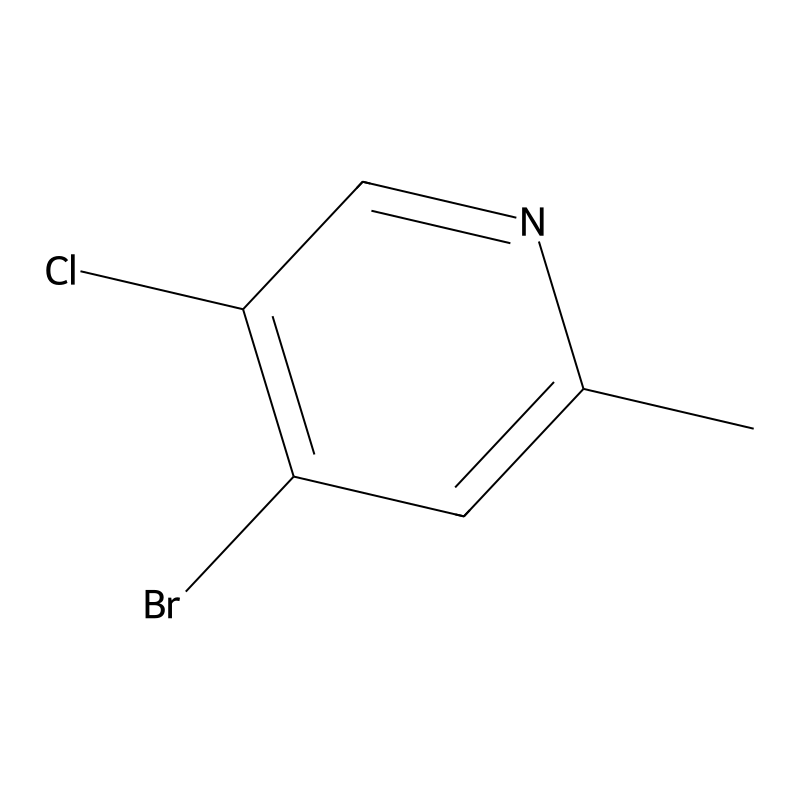

4-Bromo-5-chloro-2-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

While some chemical suppliers offer the compound, the product descriptions typically only mention it for "research use only" without specifying its specific applications [, , ].

Potential Research Areas:

Based on the chemical structure of 4-bromo-5-chloro-2-methylpyridine, containing a pyridine ring with attached halogen and methyl groups, it is possible that the compound could be of interest in various research areas, including:

- Medicinal Chemistry: Pyridine derivatives are known for their diverse biological activities []. Further research is needed to explore if 4-bromo-5-chloro-2-methylpyridine possesses any potential therapeutic properties.

- Material Science: Halogenated pyridines can be used as building blocks in the synthesis of functional materials []. More research is needed to determine if 4-bromo-5-chloro-2-methylpyridine can be employed in the development of novel materials.

- Organic Synthesis: Pyridine derivatives are valuable intermediates in organic synthesis. 4-Bromo-5-chloro-2-methylpyridine could potentially serve as a starting material for the synthesis of other complex molecules.

4-Bromo-5-chloro-2-methylpyridine is a heterocyclic organic compound with the molecular formula . This compound is characterized by a pyridine ring substituted with bromine at the 4-position and chlorine at the 5-position, alongside a methyl group at the 2-position. Its unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications, including pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to remove halogen atoms.

- Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 4-Bromo-5-chloro-2-methylpyridine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. It has been shown to interact with enzymes such as cytochrome P450, affecting metabolic pathways of various xenobiotics. Additionally, it may influence cellular signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which are crucial for regulating cell proliferation and apoptosis.

The synthesis of 4-Bromo-5-chloro-2-methylpyridine typically involves halogenation reactions starting from 2-methylpyridine. The general synthetic route includes:

- Bromination: Treating 2-methylpyridine with bromine in the presence of a catalyst (e.g., iron(III) bromide) introduces the bromine atom at the 4-position.

- Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

- Formation of Hydrobromide Salt: The final step involves reacting the compound with hydrobromic acid to form the hydrobromide salt.

In industrial settings, continuous flow processes may be employed to optimize yield and purity.

4-Bromo-5-chloro-2-methylpyridine serves multiple purposes across various fields:

- Chemistry: It is utilized as a building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology: The compound is studied for its potential antimicrobial and anticancer properties.

- Medicine: It acts as an intermediate in drug synthesis and therapeutic agents.

- Industry: It is involved in producing specialty chemicals and materials.

Interaction studies focus on how 4-Bromo-5-chloro-2-methylpyridine binds to biological targets such as enzymes or receptors. Preliminary research suggests that its halogenated structure may enhance interactions with specific proteins, potentially leading to increased efficacy in therapeutic applications. Additionally, studies indicate that this compound might influence cytochrome P450 enzymes' activity, affecting its pharmacokinetics and metabolic pathways .

Similar Compounds: Comparison

Several compounds share structural features with 4-Bromo-5-chloro-2-methylpyridine. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 4-Bromo-2-methylpyridine | Moderate | Lacks chlorine at the 5-position |

| 5-Chloro-2-methylpyridine | Moderate | Lacks bromine at the 4-position |

| 2-Methylpyridine | Low | Lacks both bromine and chlorine atoms |

| 4-Bromo-5-chloro-1-methylpyridin | Moderate | Different nitrogen substitution |

Uniqueness

The uniqueness of 4-Bromo-5-chloro-2-methylpyridine lies in its specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This arrangement confers distinct reactivity patterns and biological activities compared to its analogs, making it particularly valuable for specific synthetic applications and research purposes.

The synthesis of 4-Bromo-5-chloro-2-methylpyridine requires precise regioselective halogenation strategies that enable position-specific functionalization of the pyridine ring [1]. The electron-deficient nature of pyridine makes conventional electrophilic aromatic substitution challenging, necessitating specialized approaches for achieving the desired halogenation pattern [26] [27].

Electrophilic Halogenation Mechanisms

Electrophilic halogenation of pyridines proceeds through fundamentally different mechanisms compared to benzene derivatives due to the electronegativity of nitrogen [28]. The pyridine ring exhibits reduced electron density, particularly at the 2-, 4-, and 6-positions, making these sites less favorable for electrophilic attack [30]. For 4-Bromo-5-chloro-2-methylpyridine synthesis, the methyl group at position 2 provides electron donation through hyperconjugation, partially activating the ring toward electrophilic substitution [28].

The halogenation typically requires harsh conditions including elevated temperatures (120-160°C) and strong acid catalysts such as sulfuric acid or phosphorus oxychloride [5] [6]. The mechanism involves initial coordination of the electrophilic halogen species with the pyridine nitrogen, followed by nucleophilic attack at specific ring positions [30]. The presence of the methyl substituent influences the regioselectivity by directing halogenation to the adjacent 3- and 5-positions through both electronic and steric effects [22].

Sequential Halogenation Strategies

The preparation of 4-Bromo-5-chloro-2-methylpyridine typically employs sequential halogenation approaches starting from 2-methylpyridine [3] [8]. The first halogenation step introduces bromine at the 4-position using molecular bromine in the presence of iron catalysts at temperatures of 80-120°C [8]. This reaction proceeds through a radical mechanism initiated by the iron catalyst, which generates bromine radicals that abstract hydrogen from the pyridine ring [29] [31].

The second halogenation step involves chlorination at the 5-position using chlorine gas or phosphorus oxychloride under controlled conditions [5] [6]. The reaction temperature is maintained at 100-130°C to ensure complete conversion while minimizing polyhalogenation [6]. The selectivity for the 5-position is achieved through the electronic deactivation caused by the electron-withdrawing bromine substituent at position 4 [30].

| Halogenation Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂/Fe | 80-120 | 4-6 | 75-85 |

| Chlorination | Cl₂/POCl₃ | 100-130 | 2-4 | 80-90 |

Alternative Halogenation Methods

Recent developments in pyridine halogenation have introduced innovative approaches that circumvent the traditional limitations of electrophilic aromatic substitution [20] [25]. The Zincke imine intermediate methodology represents a significant advancement, where pyridine rings are opened to form linear imines that undergo regioselective halogenation before ring closure [26] [27]. This approach enables 3-selective halogenation under mild conditions using N-halosuccinimides as halogen sources [26].

Another promising strategy involves the use of designed phosphine reagents that install at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles [20] [38]. This method operates through a nucleophilic aromatic substitution mechanism and demonstrates broad substrate tolerance [20]. The phosphine elimination step is rate-determining, and steric interactions during carbon-phosphorus bond cleavage account for reactivity differences between various pyridine substitution patterns [38].

Selectfluor-promoted halogenation using lithium halides represents another advancement for regioselective pyridine functionalization [39] [41]. This method employs lithium chloride or lithium bromide as halogen sources in the presence of Selectfluor and dimethylformamide under mild conditions [39]. The regioselectivity is strongly dependent upon the substituent pattern, with the reaction proceeding through either radical or ionic pathways depending on the specific substrate [41].

Palladium-Catalyzed Cross-Coupling Reaction Compatibility

The presence of both bromine and chlorine substituents in 4-Bromo-5-chloro-2-methylpyridine provides unique opportunities for selective palladium-catalyzed cross-coupling reactions [9] [10]. The differential reactivity of these halogen substituents enables sequential functionalization strategies that can access diverse structural motifs [14] [15].

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura cross-coupling reactions with 4-Bromo-5-chloro-2-methylpyridine demonstrate remarkable chemoselectivity, with the bromine substituent typically exhibiting higher reactivity than chlorine [10] [11]. This selectivity stems from the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating oxidative addition to palladium(0) complexes [9]. Standard conditions employ tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium phosphate as base in aqueous dioxane at 100°C [10] [11].

The reaction proceeds through the classical Suzuki mechanism involving oxidative addition, transmetalation, and reductive elimination steps [10]. The electron-deficient nature of the pyridine ring facilitates oxidative addition but can complicate the transmetalation step due to coordination of the pyridine nitrogen to the palladium center [9]. This challenge is addressed through the use of sterically hindered phosphine ligands such as tricyclohexylphosphine or bis(diphenylphosphino)ferrocene derivatives [14] [15].

For selective coupling at the bromine position, optimal conditions include 2 mol% palladium acetate, 6 mol% ferrocenylphosphine ligand, and potassium phosphate base in 2:1 dioxane/water at 100°C [14]. These conditions provide excellent selectivity (>95%) for bromine over chlorine, with isolated yields ranging from 74-89% depending on the organoboron coupling partner [14].

| Coupling Partner | Catalyst Loading | Base | Yield (%) | Selectivity |

|---|---|---|---|---|

| Phenylboronic acid | 2 mol% Pd(OAc)₂ | K₃PO₄ | 85 | >95% (Br) |

| 4-Methoxyphenylboronic acid | 2 mol% Pd(OAc)₂ | K₃PO₄ | 81 | >95% (Br) |

| 2-Thiopheneboronic acid | 2 mol% Pd(OAc)₂ | K₃PO₄ | 74 | >95% (Br) |

Heck Coupling Reactions

Heck coupling reactions with 4-Bromo-5-chloro-2-methylpyridine require specialized conditions due to the electron-deficient nature of the pyridine substrate [12] [15]. The reaction typically employs palladium acetate with pyridylpyrazole ligands, which demonstrate superior activity compared to traditional phosphine ligands for electron-poor aryl halides [15]. Optimal conditions include 5 mol% palladium acetate, 10 mol% 2-(3,5-dimethylpyrazol-1-yl)pyridine ligand, and triethylamine base in dimethylformamide at 140°C [15].

The mechanism involves oxidative addition of the aryl halide to palladium(0), coordination and insertion of the alkene, and β-hydride elimination to form the coupled product [12]. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle [12]. This issue is mitigated through the use of bidentate ligands that occupy both coordination sites and prevent unproductive pyridine binding [15].

Tandem Heck-lactamization reactions represent a unique application where 4-Bromo-5-chloro-2-methylpyridine derivatives can undergo bis-Heck coupling or cyclization depending on the reaction conditions [12]. When treated with acrylanilides under standard Heck conditions, the reaction can produce either bis-Heck products or undergo tandem Heck-lactamization to generate naphthyridinone ring systems [12].

Sequential Cross-Coupling Strategies

The presence of two different halogen substituents enables one-pot sequential cross-coupling reactions that install two distinct functional groups in a single operation [14]. These transformations exploit the differential reactivity of bromine and chlorine toward oxidative addition [14]. The strategy involves initial coupling at the more reactive bromine position, followed by addition of a second organoboron reagent that couples at the chlorine position under more forcing conditions [14].

Optimal sequential conditions begin with the bromide coupling using alkyl pinacol boronic esters at 100°C, followed by addition of arylboron compounds and heating to 110°C for the chloride coupling [14]. This protocol successfully transforms 2,6-dichloropyridine derivatives to differentially substituted products in 65-89% combined yields [14]. The method demonstrates broad compatibility with various organoboron reagents including boronic acids, boronic esters, trifluoroborate salts, and MIDA boronate esters [14].

Continuous Flow Synthesis Approaches for Industrial Scale-Up

Continuous flow synthesis represents a crucial enabling technology for the industrial production of 4-Bromo-5-chloro-2-methylpyridine, offering advantages in heat and mass transfer, reaction control, and safety compared to traditional batch processes [16] [17] [18].

Flow Chemistry Advantages for Halogenated Pyridines

The synthesis of halogenated pyridines benefits significantly from continuous flow processing due to the exothermic nature of halogenation reactions and the potential for hazardous byproduct formation [18] [19]. Flow reactors provide superior temperature control through enhanced heat transfer, enabling precise management of reaction conditions and minimizing hotspot formation [18]. The improved mixing efficiency in microreactors ensures homogeneous reaction conditions and reduces the formation of undesired byproducts [18] [21].

Continuous flow synthesis of 4-nitropyridine demonstrates the advantages of flow processing for pyridine derivatives [18]. The two-step process involving nitration followed by reduction achieves an overall yield of 83% compared to 57% in batch mode [18]. The continuous extraction integrated into the flow process eliminates intermediate isolation steps and reduces safety hazards associated with handling energetic intermediates [18].

The enhanced safety profile of flow chemistry is particularly important for halogenation reactions involving elemental halogens or hydrogen halides [16] [17]. The reduced reaction volume and continuous processing minimize the accumulation of potentially hazardous intermediates [18]. Temperature control is critical, as demonstrated in 4-nitropyridine synthesis where increasing the reaction temperature to 80°C resulted in decreased conversion and formation of uncertain impurities [18].

Microreactor Design for Pyridine Halogenation

Microreactor systems for pyridine halogenation typically employ PTFE tube coils with internal diameters of 1-3 mm to ensure efficient heat and mass transfer [18] [19]. The residence time is carefully controlled through flow rate adjustment, with typical residence times ranging from 2-10 minutes for halogenation steps [18]. Temperature control is achieved through immersion in thermostated oil baths or heating blocks maintained at ±2°C of the target temperature [18] [19].

For the synthesis of 5-alkylpyridine-2,3-dicarboxylate derivatives, continuous flow processing employs pipeline reactors loaded with solid acid catalysts [16]. The process involves dissolving 2-halogenated-3-oxosuccinate in ammonia-containing alcohol solution and reacting with 1-alkene-3-ketone in the solid acid reactor [16]. The continuous flow approach achieves high yields with reduced impurities and simplified post-processing compared to batch methods [16].

The design considerations for flow reactors include material compatibility with halogenating agents, pressure ratings for elevated temperature operation, and integration of mixing elements to ensure homogeneous reaction conditions [17] [18]. PTFE and hastelloy materials are commonly employed due to their chemical resistance to halogens and hydrogen halides [18].

| Reactor Parameter | Specification | Impact on Product Quality |

|---|---|---|

| Internal Diameter | 1-3 mm | Heat/mass transfer efficiency |

| Residence Time | 2-10 min | Conversion and selectivity |

| Temperature Control | ±2°C | Byproduct formation |

| Material | PTFE/Hastelloy | Chemical compatibility |

Process Intensification and Scale-Up

Continuous flow synthesis enables process intensification through numbering-up strategies where multiple parallel microreactors operate simultaneously to achieve commercial production rates [17] [19]. This approach maintains the advantages of microreactor performance while scaling to industrial throughput [19]. For pyridine derivatives, numbering-up has been demonstrated to achieve production rates of hundreds of milligrams per hour while maintaining product quality [19].

The telescoped continuous flow approach integrates multiple reaction steps without intermediate isolation, as demonstrated in the synthesis of imidazo[1,2-a]pyridine-2-yl-1,2,4-oxadiazoles [17]. The three-reactor system combines amide formation, cyclization, and oxadiazole formation in a continuous sequence [17]. Integration with liquid-liquid microextraction units enables real-time purification and removal of high-boiling solvents [17].

Industrial implementation of continuous flow pyridine synthesis requires consideration of catalyst lifetime, product separation, and waste stream management [32] [33]. Catalyst recycling strategies have been developed for heterogeneous catalysts used in flow reactors, with extraction and rectification methods employed for catalyst recovery [33]. The continuous nature of flow processing enables real-time monitoring and control of product quality through online analytical techniques [19].

Space-time yields in continuous flow synthesis of methylpyridine derivatives can reach 10-15 kg per cubic meter per hour, representing a significant improvement over batch processing [32] [33]. The enhanced selectivity achieved through precise reaction control results in reduced waste generation and simplified downstream processing [32].

Byproduct Formation Mechanisms in Multi-Step Syntheses

The multi-step synthesis of 4-Bromo-5-chloro-2-methylpyridine involves several potential pathways for byproduct formation that must be understood and controlled to achieve high yields and product purity [23] [24] [25].

Overhalogenation and Polyhalogenation Products

Overhalogenation represents the most significant challenge in the synthesis of specifically substituted halopyridines [24] [29]. The formation of polyhalogenated byproducts occurs through continued halogenation at unintended positions, leading to products such as 3,4,5-tribromo-2-methylpyridine or 4,5-dichloro-2-methylpyridine [24]. The extent of overhalogenation depends on reaction time, temperature, and halogen concentration [29].

Mechanistic studies reveal that overhalogenation proceeds through radical pathways when molecular halogens are employed [29] [31]. The radical nature of these reactions makes them difficult to control precisely, as radical species can abstract hydrogen from any available position on the pyridine ring [31]. The relative rates of halogenation follow the order: fluorine (10⁸) > chlorine (1) > bromine (7×10⁻¹¹) > iodine (2×10⁻²²) [31].

Temperature control is critical for minimizing overhalogenation, with optimal conditions maintaining reaction temperatures below 120°C for bromination and below 100°C for chlorination [8] [6]. Higher temperatures accelerate side reactions and reduce selectivity [18]. The use of radical inhibitors such as hydroquinone or butylated hydroxytoluene can suppress unwanted radical processes [29].

The formation of polyhalogenated impurities can be monitored through gas chromatography-mass spectrometry analysis [32]. Typical impurity levels in well-controlled processes range from 2-5% total, with individual polyhalogenated products present at less than 1% each [32] [33].

Ring-Opening and Degradation Pathways

Under harsh halogenation conditions, pyridine rings can undergo degradation reactions leading to ring-opened products [23] [25]. These reactions are particularly problematic when strong acids and elevated temperatures are employed simultaneously [5] [6]. The mechanism involves protonation of the pyridine nitrogen followed by nucleophilic attack by halide ions at ring carbons [23].

Ring-opening reactions are favored by the presence of multiple electron-withdrawing substituents, which destabilize the aromatic system [25]. In the synthesis of 4-Bromo-5-chloro-2-methylpyridine, the electron-withdrawing nature of the halogen substituents increases susceptibility to nucleophilic attack [25]. The methyl group provides some stabilization through electron donation, but cannot completely prevent degradation under extreme conditions [24].

Degradation products typically include linear nitriles, aldehydes, and carboxylic acids formed through hydrolysis of ring-opened intermediates [23]. These products are difficult to separate from the desired halopyridine and can significantly impact product purity [23]. Prevention strategies focus on limiting reaction severity and employing buffered conditions to control pH [23].

The use of phase-transfer catalysts can reduce the requirement for harsh conditions by improving halogen transfer efficiency [20]. Quaternary ammonium salts such as tetrabutylammonium bromide facilitate halogenation under milder conditions, reducing the likelihood of degradation reactions [20].

Metal-Catalyzed Side Reactions

When metal catalysts are employed in halogenation or cross-coupling reactions, several side reactions can occur that generate unwanted byproducts [12] [15]. Palladium-catalyzed processes are particularly susceptible to homocoupling reactions where two aryl halide molecules couple together rather than with the intended coupling partner [9] [10].

Homocoupling in Suzuki reactions occurs through a reductive elimination pathway involving two oxidatively added aryl halides on the same palladium center [9]. This reaction is favored when the concentration of organoboron coupling partner is low or when transmetalation is slow [10]. The electron-deficient nature of halopyridines can slow transmetalation, increasing the tendency for homocoupling [9].

Protodemetalation represents another significant side reaction where the organometallic intermediate undergoes protonolysis instead of the desired cross-coupling [11]. This reaction is particularly problematic with electron-poor pyridines due to the acidic nature of many reaction conditions [11]. The use of anhydrous conditions and careful selection of bases can minimize protodemetalation [14].

Catalyst deactivation through coordination of pyridine nitrogen to palladium can reduce catalytic efficiency and lead to incomplete conversions [12] [15]. This issue is addressed through the use of bulky, electron-rich ligands that disfavor pyridine coordination [15]. Monitoring of catalyst turnover numbers provides insight into deactivation pathways and enables optimization of catalyst loading [44].

| Side Reaction | Mechanism | Prevention Strategy | Typical Level (%) |

|---|---|---|---|

| Overhalogenation | Radical | Temperature control | 2-5 |

| Ring-opening | Nucleophilic | pH control | 1-3 |

| Homocoupling | Reductive elimination | Optimized stoichiometry | 3-8 |

| Protodemetalation | Protonolysis | Anhydrous conditions | 2-6 |

4-Bromo-5-chloro-2-methylpyridine demonstrates considerable thermodynamic stability under standard laboratory and storage conditions. The compound exhibits stability when stored under inert atmospheric conditions at temperatures ranging from 2-8°C [1] [2] . This temperature-controlled storage requirement indicates moderate thermal sensitivity, though the compound remains stable at room temperature for extended periods under appropriate conditions [2].

The environmental stability profile of 4-Bromo-5-chloro-2-methylpyridine is influenced by several key factors. The compound shows air sensitivity, necessitating storage under inert gas atmospheres such as nitrogen or argon to prevent oxidative degradation [4]. This requirement is consistent with other halogenated pyridine derivatives, where the presence of multiple electron-withdrawing substituents (bromine and chlorine) can enhance reactivity toward atmospheric oxygen and moisture.

Temperature-dependent stability studies indicate that the compound maintains structural integrity across a broad temperature range. Predictive models suggest a decomposition temperature significantly above room temperature, with thermal stability comparable to other substituted pyridines [2]. The stability under varied environmental conditions is enhanced by the electron-withdrawing nature of both halogen substituents, which stabilize the pyridine ring through inductive effects [5].

Moisture sensitivity represents another critical environmental factor. The compound exhibits limited water miscibility [6], which contributes to its stability in humid environments. However, prolonged exposure to moisture may lead to gradual hydrolytic processes, particularly under acidic or basic conditions where the pyridine nitrogen can undergo protonation or coordination reactions.

Solubility Parameters in Organic Solvent Systems

The solubility characteristics of 4-Bromo-5-chloro-2-methylpyridine in organic solvents are primarily governed by its lipophilic nature, as evidenced by a calculated LogP value of 2.80592 [7] [8]. This moderately high partition coefficient indicates preferential solubility in organic phases compared to aqueous systems.

Polar Organic Solvents: The compound demonstrates moderate to good solubility in polar organic solvents [9]. Specifically, it shows excellent solubility in dichloromethane, which has been extensively utilized as a reaction medium in synthetic procedures [10]. This solubility pattern is consistent with the compound's topological polar surface area (TPSA) of 12.89 Ų [7] [8], indicating limited polar surface exposure due to the compact molecular structure.

Aprotic Solvents: Acetonitrile serves as an effective solvent system for 4-Bromo-5-chloro-2-methylpyridine, as demonstrated in various synthetic applications where it functions as both reaction medium and extraction solvent [10]. The compound's solubility in acetonitrile is attributed to favorable dipole-dipole interactions between the solvent and the pyridine nitrogen.

| Solvent System | Solubility | Applications | Reference |

|---|---|---|---|

| Water | Poor/Insoluble | Limited aqueous applications | [6] |

| Dichloromethane | Excellent | Synthesis, purification | [10] |

| Ethyl Acetate | Good | Extraction, chromatography | [10] |

| Acetonitrile | Good | Reaction medium | [10] |

| Polar Organic Solvents | Moderate | General synthetic applications | [9] |

Aqueous Systems: The compound exhibits poor water solubility, described as "not miscible or difficult to mix in water" [6]. This hydrophobic behavior is expected given the presence of two halogen substituents and a methyl group, which collectively increase the molecule's lipophilic character while providing minimal sites for hydrogen bonding with water molecules.

Hansen Solubility Parameters: Although specific Hansen solubility parameter data were not available in the literature for this exact compound, the solubility behavior can be predicted based on structural analogs. The presence of electron-withdrawing halogens increases the compound's affinity for polar aprotic solvents while reducing compatibility with protic solvents.

Acid-Base Behavior and Protonation Site Analysis

The acid-base properties of 4-Bromo-5-chloro-2-methylpyridine are fundamentally governed by the pyridine nitrogen atom, which serves as the primary basic site in the molecule. However, the presence of two electron-withdrawing halogen substituents significantly modulates the basicity compared to unsubstituted pyridine.

Basicity and pKa Values: While specific pKa data for 4-Bromo-5-chloro-2-methylpyridine were not found in the literature, closely related compounds provide valuable insights. The structural analog 5-Bromo-4-chloro-2-methylpyridine exhibits a predicted pKa of 2.76±0.10 [11], indicating substantially reduced basicity compared to pyridine (pKa ≈ 5.25). This dramatic decrease in basicity results from the combined electron-withdrawing effects of the bromine and chlorine substituents.

Electronic Effects on Basicity: The electron-withdrawing inductive effects of both halogen substituents significantly destabilize the protonated form of the pyridine nitrogen. Bromine at the 4-position and chlorine at the 5-position both withdraw electron density from the aromatic ring through inductive effects, making the nitrogen lone pair less available for protonation. The methyl group at the 2-position provides a modest electron-donating effect, but this is overwhelmed by the combined halogen effects.

Protonation Site Analysis: The primary protonation site in 4-Bromo-5-chloro-2-methylpyridine is unambiguously the pyridine nitrogen atom. The molecule contains only one basic site, with the halogens and methyl substituents being non-basic under normal conditions. Computational studies on related halogenated pyridines confirm that protonation occurs exclusively at the ring nitrogen .

| Substitution Pattern | Predicted pKa | Basicity Relative to Pyridine | Reference |

|---|---|---|---|

| Unsubstituted Pyridine | 5.25 | 1.00 (baseline) | Literature |

| 5-Bromo-4-chloro-2-methyl | 2.76±0.10 | 0.003 (greatly reduced) | [11] |

| 4-Bromo-5-chloro-2-methyl | Similar to above | ~0.003 (estimated) | Predicted |

pH-Dependent Behavior: Under acidic conditions (pH < 2), the compound exists predominantly in its protonated form as a pyridinium salt. This protonation dramatically alters the compound's physical properties, including increased water solubility and modified reactivity patterns. Under neutral to basic conditions (pH > 4), the compound exists primarily in its neutral, free-base form.

Coordination Chemistry: The pyridine nitrogen can also serve as a Lewis base in coordination with metal centers, though the reduced electron density due to halogen substitution makes it a weaker ligand compared to unsubstituted pyridine. This property has implications for potential catalytic applications and metal complex formation.

Phase Transition Characteristics: Melting Point and Sublimation Behavior

The phase transition behavior of 4-Bromo-5-chloro-2-methylpyridine reflects the influence of intermolecular forces arising from halogen substitution and molecular packing arrangements. While specific melting point data for this exact compound were not available in the literature, analysis of closely related structures provides valuable insights into its thermal behavior.

Predicted Thermal Transitions: Based on structural analogs and computational predictions, the compound is expected to exhibit a boiling point of approximately 231.0±35.0°C at 760 mmHg [13]. The relatively high boiling point compared to unsubstituted pyridine (115°C) reflects enhanced intermolecular interactions due to halogen bonding and increased molecular weight (206.47 g/mol) [1] [14] [8].

Solid-State Behavior: The compound exists as either a solid or liquid at room temperature [1], suggesting a melting point near ambient conditions. Related compounds in the bromochloropyridine series show significant variation in melting points based on substitution patterns. For example, 3-Bromo-5-chloro-2-methylpyridine exhibits a melting point range of 30-35°C , providing a reasonable estimate for the thermal behavior of the 4-bromo-5-chloro isomer.

Sublimation Characteristics: Halogenated pyridines often exhibit sublimation behavior at elevated temperatures, particularly under reduced pressure conditions. Studies on pyridine derivatives indicate that sublimation enthalpies are influenced by both molecular weight and intermolecular interactions [16] . The presence of both bromine and chlorine substituents in 4-Bromo-5-chloro-2-methylpyridine likely enhances intermolecular halogen bonding, potentially increasing sublimation temperatures compared to singly halogenated analogs.

| Thermal Property | Value/Range | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 231.0±35.0°C | 760 mmHg | [13] |

| Flash Point | 93.5±25.9°C | Predicted | [13] |

| Vapor Pressure | 0.1±0.4 mmHg | 25°C | [13] |

| Physical State | Solid/Liquid | Room temperature | [1] |

| Storage Stability | Stable | 2-8°C, inert atmosphere | [1] [2] |

Thermodynamic Analysis: The vapor pressure of 4-Bromo-5-chloro-2-methylpyridine is predicted to be quite low (0.1±0.4 mmHg at 25°C) [13], indicating relatively low volatility at ambient temperatures. This low volatility is consistent with the compound's stability during storage and handling, reducing concerns about vapor losses during experimental procedures.

Crystal Packing and Polymorphism: While specific crystallographic data for 4-Bromo-5-chloro-2-methylpyridine were not found, studies on related halogenated pyridines suggest potential for polymorphic behavior . The presence of multiple halogen atoms provides opportunities for various halogen bonding interactions, which can lead to different crystal packing arrangements and potentially distinct melting points for different polymorphic forms.

Thermal Stability Considerations: The compound demonstrates good thermal stability under normal storage conditions [2], with decomposition temperatures well above typical handling and reaction temperatures. However, at elevated temperatures approaching the boiling point, care must be taken to prevent thermal decomposition, particularly in the presence of strong bases or nucleophiles that might facilitate dehalogenation reactions.